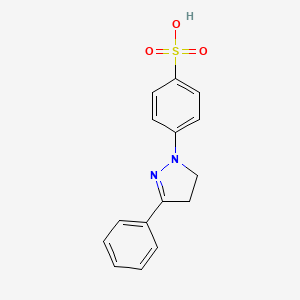
4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid is a heterocyclic compound that belongs to the pyrazoline family. Pyrazolines are known for their nitrogen-based hetero-aromatic ring structure, which has been a significant scaffold for the synthesis and development of various pharmacologically active compounds . This compound has garnered interest due to its potential biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of phenylhydrazine with chalcones under acidic or basic conditions to form the pyrazoline ring . The reaction conditions often involve refluxing the reactants in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyrazolines, pyrazoles, and sulfonic acid derivatives .
Aplicaciones Científicas De Investigación
4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase, leading to altered nerve pulse transmission . The compound’s antioxidant properties also play a role in mitigating oxidative stress by scavenging free radicals .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-4,5-dihydro-1-phenylpyrazole
- 1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole
- 4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde
Uniqueness
4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid stands out due to its sulfonic acid group, which imparts unique chemical properties and potential biological activities. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various chemical syntheses .
Propiedades
Número CAS |
26192-69-8 |
|---|---|
Fórmula molecular |
C15H14N2O3S |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
4-(5-phenyl-3,4-dihydropyrazol-2-yl)benzenesulfonic acid |
InChI |
InChI=1S/C15H14N2O3S/c18-21(19,20)14-8-6-13(7-9-14)17-11-10-15(16-17)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,19,20) |
Clave InChI |
DUSPLQXMCZZRMJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


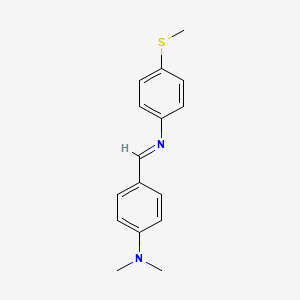
![pentyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11960572.png)
![1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride](/img/structure/B11960576.png)

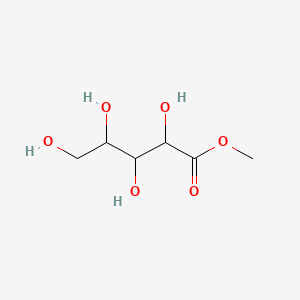

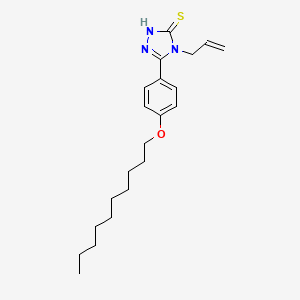
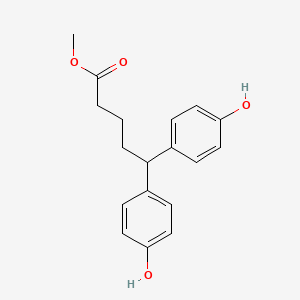

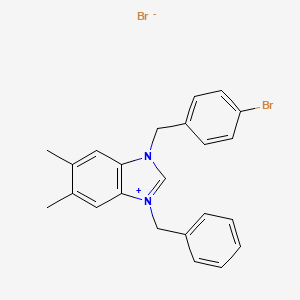
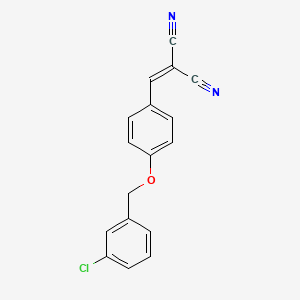
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11960646.png)


